molecular formula C11H10ClNO2 B14195392 4-(4-Cyanophenoxy)butanoyl chloride CAS No. 914924-72-4

4-(4-Cyanophenoxy)butanoyl chloride

Cat. No.: B14195392
CAS No.: 914924-72-4
M. Wt: 223.65 g/mol
InChI Key: CXPDURPWPRVCPY-UHFFFAOYSA-N
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Description

N-[2-(Cyclohex-1-en-1-yl)ethyl]prop-2-en-1-amine is an organic compound characterized by its unique structure, which includes a cyclohexene ring and a prop-2-en-1-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(Cyclohex-1-en-1-yl)ethyl]prop-2-en-1-amine typically involves the reaction of cyclohexene with ethylamine under specific conditions. The process may include:

    Cyclohexene and Ethylamine Reaction: Cyclohexene is reacted with ethylamine in the presence of a catalyst such as palladium on carbon (Pd/C) to form the intermediate product.

    Allylation: The intermediate product is then subjected to allylation using allyl chloride in the presence of a base like sodium hydroxide (NaOH) to yield the final compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidizing Agents: KMnO4, CrO3

    Reducing Agents: LiAlH4, NaBH4

    Bases: NaOH, KOH

    Catalysts: Pd/C, Pt/C

Major Products Formed:

    Oxidation Products: Ketones, Carboxylic acids

    Reduction Products: Amines, Alcohols

    Substitution Products: Halogenated compounds, Alkylated compounds

Scientific Research Applications

N-[2-(Cyclohex-1-en-1-yl)ethyl]prop-2-en-1-amine has various applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(Cyclohex-1-en-1-yl)ethyl]prop-2-en-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing biochemical pathways.

Comparison with Similar Compounds

  • N-[2-(Cyclohex-1-en-1-yl)ethyl]prop-2-en-1-amine
  • N-[2-(Cyclohex-1-en-1-yl)ethyl]prop-2-en-1-ol
  • N-[2-(Cyclohex-1-en-1-yl)ethyl]prop-2-en-1-thiol

Uniqueness: N-[2-(Cyclohex-1-en-1-yl)ethyl]prop-2-en-1-amine is unique due to its specific combination of a cyclohexene ring and a prop-2-en-1-amine group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in synthesis and research.

Properties

CAS No.

914924-72-4

Molecular Formula

C11H10ClNO2

Molecular Weight

223.65 g/mol

IUPAC Name

4-(4-cyanophenoxy)butanoyl chloride

InChI

InChI=1S/C11H10ClNO2/c12-11(14)2-1-7-15-10-5-3-9(8-13)4-6-10/h3-6H,1-2,7H2

InChI Key

CXPDURPWPRVCPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)OCCCC(=O)Cl

Origin of Product

United States

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